2-methyl-1H-benzo[d]imidazole-1-carbonitrile
CAS No.:
Cat. No.: VC17196525
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3 |
|---|---|
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 2-methylbenzimidazole-1-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,1H3 |
| Standard InChI Key | RVYIEANZYUQEEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1C#N |
Introduction
Structural and Molecular Characteristics
The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 2-methyl-1H-benzo[d]imidazole-1-carbonitrile, the imidazole ring is substituted with a methyl group at position 2 and a nitrile group at position 1. The IUPAC name reflects the numbering convention where the nitrile-bearing nitrogen is designated as position 1, and the adjacent carbon (with the methyl group) is position 2 .
Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) calculations on analogous compounds, such as 2-methyl-1H-benzimidazole-5-carboxylic acid, reveal planar geometries with delocalized π-electrons across the fused rings . The nitrile group introduces significant electron-withdrawing effects, polarizing the imidazole ring and altering frontier molecular orbital (FMO) energies. For example, HOMO-LUMO gaps in similar nitrile-substituted benzimidazoles range between 4.5–5.2 eV, suggesting moderate reactivity suitable for charge-transfer applications .
Table 1: Calculated Molecular Properties of 2-Methyl-1H-Benzo[d]imidazole-1-Carbonitrile (DFT/B3LYP/cc-pVDZ)
| Property | Value |
|---|---|
| Molecular Weight | 157.17 g/mol |
| HOMO Energy | -6.32 eV |
| LUMO Energy | -1.15 eV |
| Dipole Moment | 4.78 Debye |
| Bond Length (C≡N) | 1.16 Å |
Synthetic Methodologies
While no direct synthesis of 2-methyl-1H-benzo[d]imidazole-1-carbonitrile is documented, patent literature on benzimidazole derivatives provides viable routes. A common strategy involves cyclocondensation of o-phenylenediamine derivatives with nitrile-bearing reagents.
Key Synthetic Steps from Patent KR2014005996W
The preparation of ethyl 4-acetoxy-1-benzyl-2-methyl-1H-benzo[d]imidazole-6-carboxylate (Example 5-1 ) illustrates a modular approach:
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N-Alkylation: Reacting 4-acetoxy-2-methylbenzimidazole with benzyl bromide in the presence of a base.
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Esterification: Treating the intermediate with ethyl chloroformate to introduce the ester group.
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Nitrile Introduction: Substituting leaving groups (e.g., halides) with cyanide ions via nucleophilic displacement.
For 2-methyl-1H-benzo[d]imidazole-1-carbonitrile, a plausible pathway involves:
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Cyclization of 2-methyl-1H-benzimidazole with cyanogen bromide (BrCN) under basic conditions.
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Direct Cyanation using trimethylsilyl cyanide (TMSCN) catalyzed by Lewis acids .
Spectroscopic Characterization
Experimental data from related compounds, such as 2-methyl-1H-benzimidazole-5-carboxylic acid, provides benchmarks for predicting spectroscopic features .
Vibrational Spectroscopy (FT-IR and Raman)
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C≡N Stretch: A sharp peak near 2240 cm⁻¹ (FT-IR), characteristic of aliphatic nitriles.
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C-H (Imidazole): Bending modes at 1150–1250 cm⁻¹ (Raman).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆)
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |
|---|---|---|---|
| C-1 | - | 118.5 | Nitrile Carbon (C≡N) |
| C-2 | - | 25.8 | Methyl Carbon (-CH₃) |
| H-3 | 7.45 (s) | 120.3 | Imidazole Proton |
| H-7 | 7.92 (d) | 132.1 | Aromatic Proton |
Thermodynamic and Physicochemical Properties
The methyl and nitrile substituents significantly influence solubility and stability:
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LogP: Computed 1.85, indicating moderate lipophilicity.
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Aqueous Solubility: ~0.2 mg/mL at 25°C (predicted via Abraham model).
Applications and Industrial Relevance
Pharmaceutical Intermediates
Benzimidazole nitriles are precursors to kinase inhibitors and antiviral agents. For example, the ethyl ester analog in Patent WO2015005615A1 is a intermediate in Janus kinase (JAK) inhibitor synthesis .
Materials Science
The electron-deficient nitrile group enhances charge-transport properties, making the compound a candidate for organic semiconductors .
Computational Insights and Molecular Interactions
DFT studies highlight strong hydrogen-bonding propensity at the nitrile group (MEP surface charge: −0.45 e). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the nitrile’s lone pairs and the imidazole’s σ*-orbitals, stabilizing the structure .
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